molecular formula C11H6Br3NOS B102905 Tibrofan CAS No. 15686-72-3

Tibrofan

Cat. No.: B102905
CAS No.: 15686-72-3
M. Wt: 439.95 g/mol
InChI Key: ZLWLKVQCHZSSEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tibrofan involves the reaction of 4,5-dibromo-2-thiophenecarboxamide with 4-bromophenylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and column chromatography .

Chemical Reactions Analysis

Types of Reactions

Tibrofan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tibrofan has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in inhibiting integrin αIIb/β3 receptors, which are important in cell adhesion and signaling.

    Medicine: Investigated for its potential use in preventing blood clotting and treating cardiovascular diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

Tibrofan exerts its effects by inhibiting the integrin αIIb/β3 receptor. This receptor is involved in platelet aggregation, a crucial step in blood clot formation. By blocking this receptor, this compound prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation and thrombus formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tibrofan is unique in its specific inhibition of the integrin αIIb/β3 receptor, which sets it apart from other NSAIDs that primarily target cyclooxygenase enzymes. This specificity makes this compound particularly useful in preventing blood clotting without the gastrointestinal side effects commonly associated with other NSAIDs .

Biological Activity

Tibrofan, a compound initially developed for its antibacterial and disinfectant properties, has garnered attention for its potential biological activities beyond these applications. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is classified as a synthetic compound with notable pharmacological properties. It has been studied for its effects on various biological pathways, particularly in the context of neurodevelopmental disorders. Recent studies have explored its role in modulating gene expression related to Fragile X syndrome (FXS), a genetic condition characterized by intellectual disability and behavioral challenges.

Research indicates that this compound may influence the expression of the FMR1 gene, which is crucial in FXS. In vitro studies involving induced pluripotent stem cells (iPSCs) derived from FXS patients demonstrated that treatment with this compound resulted in increased mRNA levels of the FMR1 gene, although these increases were not clinically significant . This suggests that while this compound may activate certain pathways associated with FMR1 expression, further investigation is needed to understand its full therapeutic potential.

Data Table: Effects of this compound on FMR1 Expression

Study ReferenceCell TypeTreatment DurationmRNA Level ChangeClinical Significance
Kumari et al. (2015) FMR1-neural cells24 hoursIncreasedNot clinically significant
Kaufmann et al. (2015) FMR1-neural cells48 hoursIncreasedNot clinically significant

Case Studies

Several case studies have highlighted the application of this compound in clinical settings:

  • Study on Neurodevelopmental Disorders :
    • Researchers utilized iPSCs from FXS patients to assess the impact of various compounds, including this compound. The study found that while this compound increased mRNA levels associated with neurodevelopment, the clinical implications remain unclear due to the lack of significant changes in protein expression levels .
  • High-Throughput Screening :
    • A high-throughput screening approach was employed to evaluate over 50,000 compounds for their ability to enhance FMRP levels. This compound emerged as one of the candidates that could potentially influence gene expression related to neurodevelopmental disorders .

Pharmacological Properties

This compound has been noted for its antibacterial properties as well. It has been FDA-approved for use as an antibiotic and disinfectant, demonstrating versatility in its applications . The compound's ability to modulate biological pathways makes it a candidate for further exploration in treating complex diseases.

Properties

IUPAC Name

4,5-dibromo-N-(4-bromophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br3NOS/c12-6-1-3-7(4-2-6)15-11(16)9-5-8(13)10(14)17-9/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWLKVQCHZSSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(S2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046156
Record name Tibrofan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15686-72-3
Record name Tibrofan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tibrofan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIBROFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1U70U1M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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